5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide
Brand Name: Vulcanchem
CAS No.: 1797116-69-8
VCID: VC0116504
InChI: InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19)
SMILES: COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl
Molecular Formula: C₁₄H₁₁ClFNO₃
Molecular Weight: 295.69

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide

CAS No.: 1797116-69-8

Cat. No.: VC0116504

Molecular Formula: C₁₄H₁₁ClFNO₃

Molecular Weight: 295.69

* For research use only. Not for human or veterinary use.

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide - 1797116-69-8

Specification

CAS No. 1797116-69-8
Molecular Formula C₁₄H₁₁ClFNO₃
Molecular Weight 295.69
IUPAC Name 2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide
Standard InChI InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19)
SMILES COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl

Introduction

Chemical Identity and Structural Characteristics

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is a benzamide derivative with the molecular formula C14H11ClFNO3 and a molecular weight of 295.69 g/mol. The compound is registered with CAS number 1797116-69-8 and can also be referred to by its IUPAC name 2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide. The structure comprises a benzamide core with specific functional group substitutions that contribute to its chemical behavior and potential biological activity.

The compound features several key structural elements:

  • A 5-chloro-2-fluoro-substituted benzoyl group

  • An amide linkage (-CONH-)

  • A 5-methoxy-2-hydroxyphenyl group as the amine component

  • Multiple sites for potential hydrogen bonding and molecular interactions

Chemical Identifiers and Representation

The compound can be uniquely identified through various chemical notations, which are essential for database searches and cross-referencing in scientific literature:

Identifier TypeValue
CAS Number1797116-69-8
Molecular FormulaC14H11ClFNO3
Molecular Weight295.69 g/mol
IUPAC Name2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide
SMILESCOC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl
InChIInChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19)
PubChem CID124291554

Table 1: Chemical Identifiers for 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide

Physical and Chemical Properties

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide exists as a solid at room temperature with specific physical and chemical properties that dictate its behavior in various environments. The compound's structural features suggest it would demonstrate characteristics typical of benzamide derivatives, including limited water solubility but improved solubility in organic solvents.

The presence of hydroxyl, methoxy, and amide functional groups provides sites for hydrogen bonding, which can influence both its physical properties and potential interactions with biological targets. The 2-hydroxyl group on the phenyl ring likely participates in intramolecular hydrogen bonding with the adjacent amide nitrogen, creating a pseudo-ring structure that may impact its conformational stability.

Functional Group Analysis

The compound contains several important functional groups that contribute to its reactivity profile:

  • The amide linkage (-CONH-) acts as both hydrogen bond donor and acceptor

  • The 2-hydroxyphenyl moiety provides an additional hydrogen bond donor site

  • The methoxy group (-OCH3) serves as a hydrogen bond acceptor

  • Halogen substituents (chlorine and fluorine) contribute to electron distribution and lipophilicity

Structural Relationship to Salicylanilides

5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide belongs to the broader class of salicylanilide compounds, which have demonstrated significant biological activities. Salicylanilides are characterized by their 2-hydroxybenzamide structure and have been extensively studied for their antimicrobial properties, particularly against mycobacteria .

Research on structurally similar compounds suggests that the hydroxyl group at the 2-position of the benzamide structure is critical for antimicrobial activity. Studies have shown that removal of this hydroxyl substituent (as in compound 3 mentioned in literature) completely abolishes the antimicrobial activity, indicating its essential role in the mechanism of action . The 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide maintains this critical structural feature.

Structure-Activity Relationships

Structure-activity relationship studies on related salicylanilides provide valuable insights into how the specific substitution pattern of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide might influence its biological activity:

  • The 2-hydroxyl group is essential for activity, as compounds lacking this feature show minimal to no antimicrobial effects

  • Halogen substitutions at the 5-position (such as chlorine in our target compound) typically enhance potency, with different halogens (F, Cl, Br, I) resulting in only small potency variations

  • Methoxy substitution at the 5-position, as found in compound 10 from literature studies, retains activity but generally shows reduced potency compared to halogenated analogs

  • The presence of fluorine at the 2-position of the benzoyl component, as in our target compound, may influence both the electronic distribution and metabolic stability

Analytical Characterization

The structural confirmation and purity assessment of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide would typically employ multiple analytical techniques:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about the compound, with expected characteristic signals:

  • 1H-NMR would show signals for:

    • Aromatic protons from both phenyl rings

    • The methoxy group protons (typically a singlet at ~3.8 ppm)

    • The hydroxyl proton (typically a broad singlet)

    • The amide NH proton (typically a broad singlet at ~9-10 ppm)

  • 13C-NMR would confirm the carbon framework, including:

    • The carbonyl carbon of the amide group (~165-170 ppm)

    • Aromatic carbons with characteristic splitting patterns due to C-F coupling

    • The methoxy carbon (~55-56 ppm)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns specific to the compound's structure. The expected molecular ion peak would appear at m/z 295.69, with characteristic isotope patterns due to the presence of chlorine.

Comparison with Related Compounds

Several related compounds demonstrate structural similarities to 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide, allowing for comparative analysis of their properties and activities:

CompoundMolecular FormulaMolecular WeightStructural DifferencesReference
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamideC14H11ClFNO3295.69Target compound
5-chloro-2-hydroxy-N-[3-methoxy-5-(trifluoromethyl)phenyl]benzamideC15H11ClF3NO3345.70Different methoxy position and CF3 group
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamideC14H11ClN2O5322.70Contains nitro group instead of fluoro
IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide)C15H8ClF6NO2-Contains two CF3 groups, no methoxy

Table 2: Comparison of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide with structurally related compounds

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